molecular formula C7H7IN2O2 B13085464 (3-Iodo-5-nitrophenyl)methanamine

(3-Iodo-5-nitrophenyl)methanamine

Katalognummer: B13085464
Molekulargewicht: 278.05 g/mol
InChI-Schlüssel: MYUFKMRLRPCLEI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-Iodo-5-nitrophenyl)methanamine is an aromatic amine compound with the molecular formula C7H7IN2O2 and a molecular weight of 278.05 g/mol . This compound features an iodine atom and a nitro group attached to a benzene ring, along with a methanamine group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-Iodo-5-nitrophenyl)methanamine typically involves the nitration of 3-iodoaniline followed by a reduction process. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 5-position of the aromatic ring. The resulting 3-iodo-5-nitroaniline is then reduced using a suitable reducing agent such as iron powder or tin chloride in the presence of hydrochloric acid to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency and scalability of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

(3-Iodo-5-nitrophenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of (3-Iodo-5-nitrophenyl)methanamine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, while the iodine atom can participate in halogen bonding interactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(3-Iodo-5-nitrophenyl)methanamine is unique due to the presence of both iodine and nitro groups on the aromatic ring, which imparts distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C7H7IN2O2

Molekulargewicht

278.05 g/mol

IUPAC-Name

(3-iodo-5-nitrophenyl)methanamine

InChI

InChI=1S/C7H7IN2O2/c8-6-1-5(4-9)2-7(3-6)10(11)12/h1-3H,4,9H2

InChI-Schlüssel

MYUFKMRLRPCLEI-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C=C1[N+](=O)[O-])I)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.